rac Cinacalcet-d3 Hydrochloride
Overview
Description
“rac Cinacalcet-d3 Hydrochloride” is a stable isotope labelled form of Cinacalcet Hydrochloride . It has a molecular formula of C22 2H3 H19 F3 N . Cl H and a molecular weight of 396.89 . It is used as a reference standard in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “rac Cinacalcet-d3 Hydrochloride” is represented by the SMILES notation: Cl. [2H]C ( [2H]) ( [2H])C (NCCCc1cccc (c1)C (F) (F)F)c2cccc3ccccc23 . The IUPAC name is N- (2,2,2-trideuterio-1-naphthalen-1-ylethyl)-3- [3- (trifluoromethyl)phenyl]propan-1-amine;hydrochloride .Physical And Chemical Properties Analysis
“rac Cinacalcet-d3 Hydrochloride” has a molecular weight of 396.89 and an accurate mass of 396.1659 . It is stored at -20°C and shipped at room temperature .Scientific Research Applications
Synthesis of Cinacalcet Hydrochloride
Treatment of Chronic Kidney Disease
Cinacalcet is used in the treatment of patients with Chronic Kidney Disease (CKD) . A systematic review and meta-analysis were conducted to summarize the benefits and harms of calcimimetic therapy in adults with CKD . The study found that Cinacalcet reduces the need for parathyroidectomy in patients with CKD stage 5D, but does not appear to improve all-cause or cardiovascular mortality . Additional trials in CKD stage 5D are unlikely to change our confidence in the treatment effects of Cinacalcet in this population .
Mechanism of Action
Target of Action
The primary target of rac Cinacalcet-d3 Hydrochloride is the calcium-sensing receptor (CaSR) that is expressed in various human organ tissues . The CaSR plays a crucial role in maintaining calcium homeostasis in the body .
Mode of Action
rac Cinacalcet-d3 Hydrochloride acts as a calcimimetic . It mimics the action of calcium on tissues by allosteric activation of the calcium-sensing receptor . This increases the sensitivity of the calcium-sensing receptors to activation by extracellular calcium, resulting in the inhibition of parathyroid hormone (PTH) secretion . The reduction in PTH is associated with a concomitant decrease in serum calcium levels .
Biochemical Pathways
The activation of the calcium-sensing receptor by rac Cinacalcet-d3 Hydrochloride leads to a decrease in the levels of PTH . PTH is a key hormone in the regulation of calcium homeostasis, and its reduction leads to a decrease in serum calcium levels . This impacts the biochemical pathways involved in calcium homeostasis and bone metabolism .
Pharmacokinetics
The pharmacokinetic properties of rac Cinacalcet-d3 Hydrochloride include its bioavailability, metabolism, and excretion . It has a bioavailability of 20 to 25%, which increases if taken with food . It is metabolized in the liver through CYP3A4, CYP2D6, and CYP1A2-mediated pathways . The elimination half-life is 30 to 40 hours, and it is excreted through renal (80%) and fecal (15%) routes .
Result of Action
The molecular effect of rac Cinacalcet-d3 Hydrochloride is the allosteric activation of the calcium-sensing receptor, leading to the inhibition of PTH secretion . This results in a decrease in serum calcium levels . On a cellular level, this can prevent the progression of diseases like hyperparathyroidism and hypercalcemia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of rac Cinacalcet-d3 Hydrochloride. For instance, the presence of food can increase its bioavailability . Additionally, the drug’s efficacy can be influenced by the patient’s overall health status and the presence of other diseases .
Safety and Hazards
While specific safety and hazard information for “rac Cinacalcet-d3 Hydrochloride” is not available, general precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .
Future Directions
The future directions of “rac Cinacalcet-d3 Hydrochloride” could be in the treatment of secondary hyperparathyroidism in patients with Chronic Kidney Disease who are on hemodialysis or peritoneal dialysis . It could also be used for the treatment of hypercalcemia in patients with parathyroid carcinoma .
properties
IUPAC Name |
N-(2,2,2-trideuterio-1-naphthalen-1-ylethyl)-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANQWUQOEJZMLL-NIIDSAIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675767 | |
Record name | N-[1-(Naphthalen-1-yl)(2,2,2-~2~H_3_)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1185097-33-9 | |
Record name | N-[1-(Naphthalen-1-yl)(2,2,2-~2~H_3_)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.